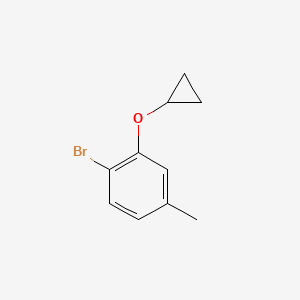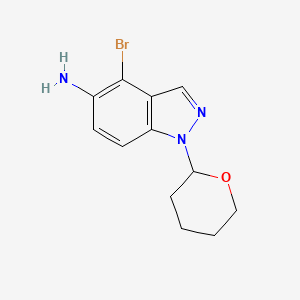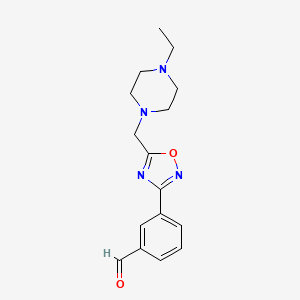
Tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, an ethynylbenzyl moiety, and a dimethylsilane group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane typically involves the reaction of 4-ethynylbenzyl alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various silyl-protected alcohols or ethers.
Applications De Recherche Scientifique
Tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a protecting group for alcohols in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane involves its ability to act as a protecting group for alcohols, preventing unwanted reactions during multi-step synthesis. The tert-butyl and dimethylsilane groups provide steric hindrance, enhancing the stability of the compound. The ethynyl group can participate in various reactions, making the compound versatile in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl((4-iodobutoxy)dimethylsilane): Similar in structure but contains an iodo group instead of an ethynyl group.
Tert-butyl((4-bromobenzyl)oxy)dimethylsilane): Contains a bromobenzyl group instead of an ethynylbenzyl group.
Tert-butyl((4-ethynylphenyl)methoxy)dimethylsilane): Similar but with a phenyl group instead of a benzyl group.
Uniqueness
Tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane is unique due to the presence of the ethynylbenzyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective reactions and protection of functional groups.
Propriétés
Formule moléculaire |
C15H22OSi |
|---|---|
Poids moléculaire |
246.42 g/mol |
Nom IUPAC |
tert-butyl-[(4-ethynylphenyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C15H22OSi/c1-7-13-8-10-14(11-9-13)12-16-17(5,6)15(2,3)4/h1,8-11H,12H2,2-6H3 |
Clé InChI |
SHFWKQZWLHGJPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)

![Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B13915956.png)




![3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B13915998.png)



![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13916016.png)

![2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B13916038.png)
